1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a purine derivative. The purine structure is a key component in many biologically active molecules, including nucleotides and various drugs. The pyrrolidine ring, a five-membered nitrogen-containing ring, is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the purine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The purine derivative can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological targets.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrrolidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: This compound also features a purine derivative but with a different heterocyclic ring.
N-(2,4-difluorophenyl)-N-[(furan-2-yl)methyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: This compound has a different core structure but shares similar functional groups.
Uniqueness
1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of a purine derivative and a pyrrolidine ring. This combination can provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N6O |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(9-methylpurin-6-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O/c1-16-6-15-8-10(16)13-5-14-11(8)17-4-2-3-7(17)9(12)18/h5-7H,2-4H2,1H3,(H2,12,18) |
InChI Key |
IUYWHRSXWCHZCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC3C(=O)N |
Origin of Product |
United States |
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